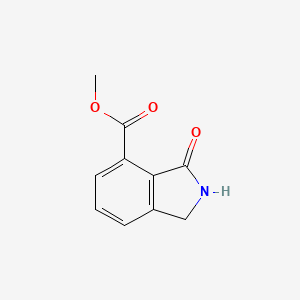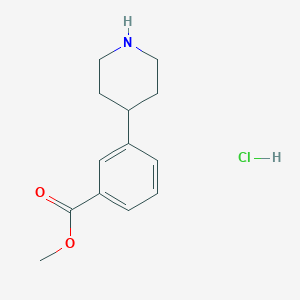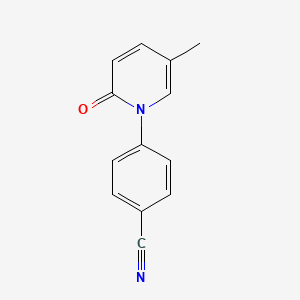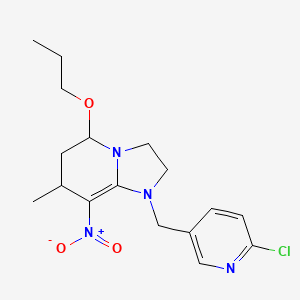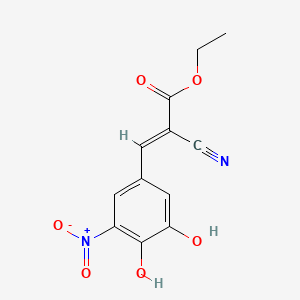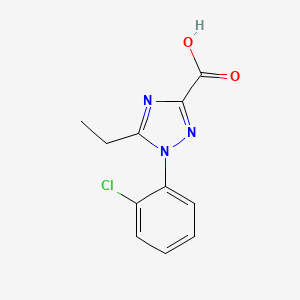
1-(2-chlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid
Overview
Description
1-(2-Chlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid, also known as CEP-TAC, is an organic compound with a wide range of applications in scientific research. It is a member of the triazole family and has a unique structure with a carboxylic acid group attached to the 1-position of the triazole ring. CEP-TAC has been used in a variety of research areas, such as organic synthesis, enzyme inhibition, and drug discovery.
Scientific Research Applications
Chemical Synthesis and Biological Activity
1-(2-chlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid belongs to the class of triazole derivatives, which are notable for their versatile applications in chemical synthesis and biological activities. Triazoles, including 1,2,4-triazole derivatives, have been extensively studied for their potential in creating new drugs due to their broad range of biological activities. The interest in these compounds stems from their structural variations, allowing for diverse chemical modifications and functionalizations. This flexibility makes them suitable candidates for antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral applications, among others. The ongoing research aims to develop novel triazoles with enhanced biological properties and reduced environmental impact, adhering to principles of green chemistry and sustainability (Ferreira et al., 2013).
Antimicrobial and Antifungal Applications
The exploration of 1,2,4-triazole derivatives in antimicrobial and antifungal research has revealed promising directions. These compounds have demonstrated significant activities against a range of bacterial and fungal pathogens. The research highlights the potential of 1,2,4-triazole derivatives in addressing the challenge of antibiotic-resistant bacteria and in treating neglected diseases that disproportionately affect vulnerable populations. The development of new compounds with antimicrobial and antifungal properties is critical in the fight against emerging resistant strains and neglected diseases (Ohloblina, 2022).
Pharmaceutical and Medicinal Chemistry
In the realm of pharmaceutical and medicinal chemistry, 1,2,4-triazole derivatives have garnered attention for their potential in drug development. These compounds are integral to the synthesis of pharmaceuticals that target various diseases, showcasing their versatility and efficacy in medicinal applications. The research emphasizes the importance of 1,2,4-triazole derivatives in contributing to the discovery and development of new therapeutic agents (Kaplaushenko, 2019).
Mechanism of Action
Target of action
Triazoles and chlorophenyl compounds are often used in medicinal chemistry due to their wide range of biological activities. They can interact with various biological targets such as enzymes, receptors, and proteins .
Mode of action
The mode of action of these compounds can vary greatly depending on their specific structure and the target they interact with. They can act as inhibitors, activators, or modulators of their targets .
Biochemical pathways
These compounds can affect various biochemical pathways. For example, some triazoles are known to inhibit the cytochrome P450 enzymes, affecting the metabolic pathways of other drugs .
Pharmacokinetics
The ADME properties of these compounds can also vary. Factors such as their size, polarity, and the presence of functional groups can affect their absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of these compounds depend on their specific targets and mode of action. They can lead to changes in cellular signaling, gene expression, or cell viability .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .
properties
IUPAC Name |
1-(2-chlorophenyl)-5-ethyl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-2-9-13-10(11(16)17)14-15(9)8-6-4-3-5-7(8)12/h3-6H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSUQICMBSGRKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1C2=CC=CC=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(3-Methylbutoxy)phenyl]ethanamine](/img/structure/B1419083.png)
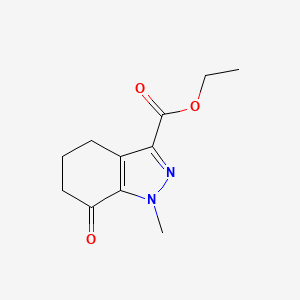
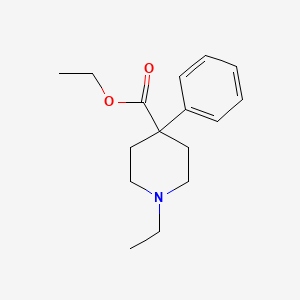
![5-[(1,3-Dioxan-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1419088.png)
